molecular formula C9H5F2NO3 B15055519 2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde

2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde

Cat. No.: B15055519
M. Wt: 213.14 g/mol
InChI Key: SNFIOABIAZCCGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde is a chemical compound with the molecular formula C9H5F2NO3. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a difluoromethoxy group and a carboxaldehyde group attached to a benzoxazole ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-aminophenol with difluoromethyl ether in the presence of a suitable catalyst to form the difluoromethoxy-substituted benzoxazole. This intermediate is then subjected to formylation using reagents like Vilsmeier-Haack reagent to introduce the carboxaldehyde group .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the development of bioactive compounds with potential therapeutic effects.

    Medicine: It is explored for its potential as a building block in drug discovery and development.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological systems. The carboxaldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 2-(Difluoromethoxy)benzo[d]oxazole-6-carboxylic acid
  • 2-(Difluoromethoxy)benzo[d]oxazole-6-methanol
  • 2-(Difluoromethoxy)benzo[d]oxazole-6-nitrile

Uniqueness: 2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde is unique due to the presence of both the difluoromethoxy and carboxaldehyde groups, which confer distinct chemical reactivity and biological activity. The difluoromethoxy group enhances its lipophilicity and metabolic stability, while the carboxaldehyde group allows for covalent interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H5F2NO3

Molecular Weight

213.14 g/mol

IUPAC Name

2-(difluoromethoxy)-1,3-benzoxazole-6-carbaldehyde

InChI

InChI=1S/C9H5F2NO3/c10-8(11)15-9-12-6-2-1-5(4-13)3-7(6)14-9/h1-4,8H

InChI Key

SNFIOABIAZCCGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)OC(=N2)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.